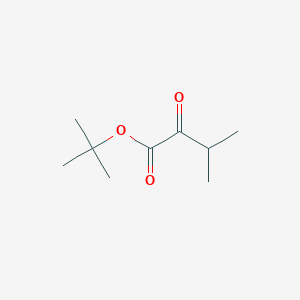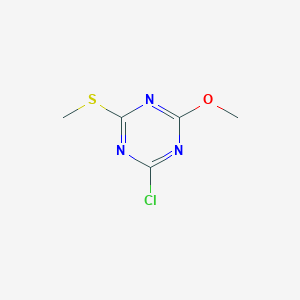![molecular formula C19H13N3O B13121653 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method involves the Stille coupling reaction of 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine with tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane . This is followed by a Vilsmeier-Haack reaction using N,N-Dimethylformamide and phosphorus oxychloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the pyrido[3,4-b]pyrazine core.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylpyrido[2,3-b]pyrazine: This compound has a similar core structure but differs in the positioning of the nitrogen atoms in the pyrido ring.
6-Amino-2,3-diphenylpyrido[2,3-b]pyrazine: This compound features an amino group at the 6 position, which can significantly alter its chemical properties and reactivity.
Uniqueness
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C19H13N3O |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2,3-diphenyl-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C19H13N3O/c23-19-18-15(11-12-20-19)21-16(13-7-3-1-4-8-13)17(22-18)14-9-5-2-6-10-14/h1-12H,(H,20,23) |
Clé InChI |
KLCWVQDQHQHRHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=C3)N=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)





![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)

![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

